5-(2,3-Difluorophenyl)nicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2,3-difluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-10-3-1-2-9(11(10)14)7-4-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLKJNIKNDDOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646977 | |
| Record name | 5-(2,3-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-47-9 | |
| Record name | 5-(2,3-Difluorophenyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,3-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 2,3 Difluorophenyl Nicotinic Acid
Established Synthetic Pathways to the Core Scaffold
Established synthetic routes to 5-(2,3-Difluorophenyl)nicotinic acid typically involve a convergent strategy where two key fragments, a nicotinic acid precursor and a difluorophenyl unit, are joined. This approach provides a reliable and well-understood pathway to the target molecule.
Approaches Utilizing Nicotinic Acid Precursors
The foundation for the synthesis of this compound is often derived from nicotinic acid (Vitamin B3) itself or its readily available derivatives. Industrially, nicotinic acid is produced through methods like the oxidation of 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine (B133936) (3-picoline). nih.govresearchgate.net For laboratory and specialized synthesis, a more direct precursor is a halogenated nicotinic acid.
A common and highly effective strategy employs 5-halonicotinic acids, such as 5-bromonicotinic acid or its esters, as the foundational scaffold. researchgate.net The presence of a halogen atom (typically bromine or chlorine) at the C-5 position of the pyridine (B92270) ring provides a reactive handle for subsequent cross-coupling reactions. This pre-functionalization definitively dictates the regiochemistry of the final product, ensuring the phenyl group is introduced at the desired location. The synthesis often begins with the acylation of a substituted nicotinic acid with a chlorinating agent like oxalyl chloride to form a reactive acyl chloride intermediate. mdpi.com This activated form can then be used in further transformations or coupling reactions.
Strategies for Introducing the Difluorophenyl Moiety
The introduction of the 2,3-difluorophenyl group onto the nicotinic acid core is the key bond-forming step. This is predominantly achieved through transition metal-catalyzed cross-coupling reactions, which are highly efficient for creating carbon-carbon bonds between sp²-hybridized centers.
Two principal strategies are widely used:
The Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-halonicotinic acid precursor with a (2,3-difluorophenyl)boronic acid. researchgate.net The reaction is favored for its operational simplicity, the commercial availability of a wide range of boronic acids, and the generally non-toxic nature of the boron-containing byproducts. youtube.com
The Negishi Coupling: This method utilizes an organozinc reagent, specifically (2,3-difluorophenyl)zinc halide, which is coupled with the 5-halonicotinic acid precursor. wikipedia.orgorganic-chemistry.org Organozinc reagents are known for their high reactivity and functional group tolerance, often leading to excellent yields under mild conditions. nih.govunits.it The required organozinc reagent can be prepared via the direct insertion of activated zinc into 1-bromo-2,3-difluorobenzene. units.it
Both the Suzuki and Negishi couplings offer robust and versatile methods for forging the critical aryl-aryl bond in the synthesis of this compound.
Novel Synthetic Routes and Reaction Development
Recent advancements in organic synthesis have focused on developing more efficient, atom-economical, and selective methods. These include the refinement of catalytic systems, the development of one-pot multicomponent reactions, and strategies for direct C-H functionalization.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is the cornerstone for the synthesis of 5-aryl nicotinic acids, including this compound. The Suzuki-Miyaura and Negishi reactions are the most prominent examples of palladium-catalyzed couplings used for this purpose. researchgate.netorganic-chemistry.org The efficiency and success of these reactions are highly dependent on the careful selection of the catalyst, ligands, base, and solvent system.
Key components of these reactions include:
Palladium Catalyst: A palladium(0) species is the active catalyst. It can be generated in situ from palladium(II) precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or used directly as complexes such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). researchgate.netreddit.com
Ligands: Phosphine-based ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Ligands range from simple triphenylphosphine (B44618) (PPh₃) to more sophisticated Buchwald-Hartwig ligands like SPhos, which can enhance reaction rates and yields, particularly with less reactive substrates. units.it
Base: A base is required, especially in the Suzuki coupling, to activate the organoboron species. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃). researchgate.netreddit.com
Solvent: The choice of solvent is critical. Often, a mixture of an organic solvent and water is used, such as dioxane/water, acetonitrile/water, or tetrahydrofuran (B95107) (THF). units.itreddit.com
The table below summarizes typical conditions for palladium-catalyzed Suzuki-Miyaura couplings used to synthesize 5-arylnicotinates.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromonicotinic Acid | Arylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | MeCN/H₂O | 80 | ~85-90 | researchgate.net |
| Methyl 5-bromonicotinate | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Reflux | High | researchgate.net |
| Methyl 2-hydroxy-5-bromobenzoate | 2,4-Difluorophenylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | - | THF | RT | 95 | units.it |
| 1-Bromo-2-fluorobenzene | 4-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | MeCN/H₂O (4:1) | 80 | Up to 90 | reddit.com |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, offer a highly efficient and atom-economical route to complex molecules. caltech.eduresearchgate.net While a specific MCR for this compound is not prominently reported, established MCRs for synthesizing substituted pyridine rings could be adapted.
For instance, variations of the Hantzsch pyridine synthesis or other condensation reactions could theoretically be designed. nih.gov A hypothetical MCR could involve the condensation of a β-ketoester, an enamine derivative of 2,3-difluoroacetophenone, and an ammonia (B1221849) source. Such a one-pot approach would rapidly construct the core 5-arylpyridine scaffold, which could then be converted to the desired nicotinic acid. These strategies are at the forefront of synthetic development, aiming to reduce step counts, purification, and waste. nih.gov
Regioselective Functionalization Approaches
Achieving the correct substitution pattern is paramount. The regioselective introduction of the aryl group at the C-5 position of nicotinic acid is critical.
Pre-functionalization Strategy: The most common and reliable method to ensure C-5 functionalization is to start with a nicotinic acid derivative that is already halogenated at the 5-position (e.g., 5-bromonicotinic acid). researchgate.net In subsequent cross-coupling reactions, the palladium catalyst selectively undergoes oxidative addition into the carbon-halogen bond, thus directing the arylation exclusively to this site.
Direct C-H Arylation: A more modern and atom-economical approach is the direct C-H arylation, which avoids the need for pre-halogenation. rsc.org This involves the direct coupling of a C-H bond on the pyridine ring with an aryl halide. However, controlling regioselectivity is a significant challenge, as nicotinic acid has several C-H bonds (at C-2, C-4, and C-6) that could potentially react. The outcome is influenced by factors such as the electronic properties of the ring, steric hindrance, and the specific palladium catalyst and ligand system employed. nih.govmdpi.com Achieving selective C-5 arylation via direct C-H activation would require a catalyst system capable of distinguishing between the different C-H bonds, a feat that remains a topic of intensive research. mdpi.comresearchgate.net
Derivatization Strategies for Structure-Activity Relationship Investigations
The molecular framework of this compound serves as a versatile scaffold for chemical modification, enabling comprehensive Structure-Activity Relationship (SAR) studies. Derivatization strategies primarily focus on two key areas: modification of the carboxylic acid functional group to generate a diverse range of analogues, and the introduction of various heterocyclic systems adjacent to the nicotinic acid core. These approaches allow for the systematic evaluation of how different chemical features influence the biological activity of the parent compound.
Synthesis of Analogues with Varied Substituents
The generation of analogues of this compound with varied substituents is a fundamental strategy in medicinal chemistry to explore the chemical space around a hit compound. The most direct and common approach involves the modification of the carboxylic acid moiety. This functional group provides a convenient handle for creating a wide array of derivatives, including esters and amides, which can significantly alter properties such as solubility, polarity, and hydrogen bonding capacity.
A general and efficient method for producing such analogues involves the initial activation of the carboxylic acid. This is typically achieved by converting the acid into a more reactive intermediate, such as an acyl chloride. Treatment of this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often catalyzed by a small amount of N,N-dimethylformamide (DMF), yields the corresponding 5-(2,3-difluorophenyl)nicotinoyl chloride. mdpi.com This highly reactive intermediate is not typically isolated but is used in situ for subsequent reactions.
The resulting acyl chloride can be reacted with a diverse library of nucleophiles, such as alcohols or amines, to produce the desired esters or amides. researchgate.netnih.gov For instance, reaction with various primary or secondary amines in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) affords a series of N-substituted amides. Similarly, reaction with different alcohols yields the corresponding esters. This approach allows for the systematic introduction of a wide range of substituents, from small alkyl groups to more complex aromatic and heterocyclic moieties, enabling a thorough investigation of SAR.
Alternatively, modern coupling reagents can be employed to form amides directly from the carboxylic acid without the need to first form the acyl chloride. Reagents such as N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide (HATU) are highly effective for coupling carboxylic acids with amines to form amides in high yield and under mild conditions. researchgate.netmdpi.com
Table 1: Proposed Synthesis of Ester and Amide Analogues
| Derivative Type | Starting Material | Key Reagents | General Product Structure |
|---|---|---|---|
| Esters | This compound | 1. SOCl₂ or (COCl)₂ 2. R-OH, Triethylamine | 5-(2,3-Difluorophenyl)nicotinate Ester |
| Amides | This compound | 1. SOCl₂ or (COCl)₂ 2. R₁R₂NH, Triethylamine | N-Substituted-5-(2,3-difluorophenyl)nicotinamide |
| Amides (Direct) | This compound | R₁R₂NH, HATU, DIEA | N-Substituted-5-(2,3-difluorophenyl)nicotinamide |
R, R₁, and R₂ represent a variety of possible alkyl or aryl substituents.
Incorporation of Heterocyclic Systems Adjacent to the Nicotinic Acid Core (e.g., Oxadiazoles, Pyrazolines, Pyrimidines)
Incorporating additional heterocyclic rings is a powerful strategy to modulate the physicochemical properties and biological activity of a parent molecule. For this compound, several five- and six-membered heterocyclic systems can be constructed from the carboxylic acid functional group. A common and crucial intermediate for many of these syntheses is 5-(2,3-difluorophenyl)nicotinohydrazide . This hydrazide is typically prepared by converting the nicotinic acid to its methyl or ethyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). mdpi.comresearchgate.net
Oxadiazoles
The 1,3,4-oxadiazole (B1194373) ring is a well-known bioisostere for ester and amide groups. A prevalent method for its synthesis involves the cyclization of the key nicotinohydrazide intermediate. d-nb.info One common pathway is the reaction of 5-(2,3-difluorophenyl)nicotinohydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide. This reaction proceeds through a dithiocarbazate salt intermediate, which upon intramolecular cyclization and elimination of hydrogen sulfide, yields the corresponding 5-(5-(2,3-difluorophenyl)pyridin-3-yl)-1,3,4-oxadiazole-2-thione. nih.gov The thione group can be subsequently alkylated to introduce further diversity. mdpi.com
Table 2: Proposed Synthesis of a 1,3,4-Oxadiazole Derivative
| Step | Reactant | Reagents | Product |
|---|---|---|---|
| 1 | This compound methyl ester | NH₂NH₂·H₂O | 5-(2,3-Difluorophenyl)nicotinohydrazide |
| 2 | 5-(2,3-Difluorophenyl)nicotinohydrazide | 1. CS₂, KOH 2. H⁺ (workup) | 5-(5-(2,3-Difluorophenyl)pyridin-3-yl)-1,3,4-oxadiazole-2-thione |
Pyrazolines
Pyrazolines are five-membered heterocyclic compounds that can be synthesized through the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. thepharmajournal.comdergipark.org.trnih.gov To incorporate a pyrazoline moiety, a chalcone (B49325) precursor derived from this compound must first be synthesized. This involves converting the nicotinic acid into a methyl ketone, for instance, via a Weinreb amide intermediate. The resulting ketone, 1-(5-(2,3-difluorophenyl)pyridin-3-yl)ethan-1-one, can then undergo a Claisen-Schmidt condensation with a variety of aromatic aldehydes to produce a library of chalcone analogues. Subsequent reaction of these chalcones with hydrazine hydrate or substituted hydrazines in a suitable solvent like ethanol (B145695) or acetic acid yields the desired pyrazoline-substituted derivatives. researchgate.netbenthamscience.com
Table 3: Proposed Synthesis of Pyrazoline Derivatives
| Step | Reactant | Reagents | Product |
|---|---|---|---|
| 1 | This compound | (Multi-step conversion) | 1-(5-(2,3-Difluorophenyl)pyridin-3-yl)ethan-1-one |
| 2 | 1-(5-(2,3-Difluorophenyl)pyridin-3-yl)ethan-1-one | Ar-CHO, NaOH (aq.) | Chalcone analogue |
| 3 | Chalcone analogue | R-NHNH₂, Acetic Acid | Pyrazoline derivative |
Ar represents a variable aryl group; R can be H, Phenyl, etc.
Pyrimidines
The synthesis of a pyrimidine (B1678525) ring typically involves the condensation of a 1,3-dielectrophilic component with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine. researchgate.netorganic-chemistry.org To apply this to this compound, the acid must first be converted into a suitable 1,3-dielectrophile. A common strategy is to prepare the corresponding β-keto ester, ethyl 3-(5-(2,3-difluorophenyl)pyridin-3-yl)-3-oxopropanoate. This can be achieved through a Claisen condensation of the corresponding methyl ketone with diethyl carbonate. The resulting β-keto ester can then be reacted with guanidine, for example, in the presence of a base like sodium ethoxide, to undergo cyclocondensation, yielding a 2-amino-4-hydroxy-6-(5-(2,3-difluorophenyl)pyridin-3-yl)pyrimidine. rsc.org This multi-step approach allows for the attachment of a substituted pyrimidine ring adjacent to the core structure. researchgate.net
Table 4: Proposed Synthesis of a Pyrimidine Derivative
| Step | Reactant | Reagents | Product |
|---|---|---|---|
| 1 | 1-(5-(2,3-Difluorophenyl)pyridin-3-yl)ethan-1-one | Diethyl carbonate, NaH | Ethyl 3-(5-(2,3-difluorophenyl)pyridin-3-yl)-3-oxopropanoate |
| 2 | Ethyl 3-(5-(2,3-difluorophenyl)pyridin-3-yl)-3-oxopropanoate | Guanidine, NaOEt | 2-Amino-4-hydroxy-6-(5-(2,3-difluorophenyl)pyridin-3-yl)pyrimidine |
Structure Activity Relationship Sar Investigations of 5 2,3 Difluorophenyl Nicotinic Acid Derivatives
Positional and Electronic Effects of Fluorine Substitution on Bioactivity
The introduction of fluorine atoms into a molecular scaffold can profoundly influence its biological activity by altering its physicochemical properties. researchgate.net In the case of 5-phenylnicotinic acid derivatives, the position and electronic nature of fluorine substituents on the phenyl ring are critical determinants of their bioactivity.
Research on related fluorinated compounds has demonstrated that fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net Furthermore, the presence of fluorine can influence molecular conformation through steric and electrostatic interactions, which in turn affects how the molecule fits into the receptor's binding pocket. researchgate.netnih.gov
The specific 2,3-difluoro substitution pattern on the phenyl ring of 5-phenylnicotinic acid creates a unique electronic environment. The ortho- and meta-positioning of the fluorine atoms results in a complex interplay of inductive and resonance effects that fine-tunes the molecule's interaction with the GPR109A receptor. While direct comparative data for all positional isomers of difluorophenyl-nicotinic acids is not extensively published in a single study, general principles of fluorine substitution in bioactive molecules suggest that such a pattern is likely to have a significant and specific impact on potency and selectivity.
Table 1: General Effects of Fluorine Substitution on Bioactivity
| Property Modified | Effect of Fluorine Substitution | Impact on Bioactivity |
| Electronic Properties | Strong electron-withdrawing inductive effect. | Alters pKa, dipole moment, and quadrupole moment, influencing binding interactions. |
| Metabolic Stability | Blocks sites of oxidative metabolism. | Increases in vivo half-life and duration of action. |
| Lipophilicity | Generally increases lipophilicity. | Can affect cell permeability and distribution. |
| Conformation | Can induce specific conformational preferences through steric and electrostatic interactions. | Influences the adoption of the bioactive conformation required for receptor binding. |
| Hydrogen Bonding | Can act as a hydrogen bond acceptor. | May form key interactions within the receptor binding site. |
This table presents generalized effects of fluorine substitution based on established principles in medicinal chemistry. researchgate.netnih.gov
Influence of Substituents on the Nicotinic Acid and Difluorophenyl Moieties
The bioactivity of 5-(2,3-Difluorophenyl)nicotinic acid derivatives is not solely dictated by the fluorine atoms but is also highly dependent on the nature and position of other substituents on both the nicotinic acid and the difluorophenyl rings.
Substituents on the Nicotinic Acid Moiety:
The carboxylic acid group of the nicotinic acid is a critical pharmacophore for interaction with the GPR109A receptor. worktribe.comnih.gov Modifications to this group generally lead to a significant loss of activity. For instance, esterification or amidation of the carboxylic acid can diminish or abolish the agonistic activity, highlighting the importance of the acidic proton for binding.
Studies on related nicotinic acid derivatives have shown that the introduction of small alkyl groups on the pyridine (B92270) ring can be tolerated, but larger substituents often lead to a decrease in potency due to steric hindrance within the binding pocket. mdpi.com
Substituents on the Difluorophenyl Moiety:
Beyond the foundational 2,3-difluoro substitution, the addition of other groups to the phenyl ring can further modulate the activity. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can fine-tune the electronic properties of the entire molecule. For example, the introduction of a third electron-withdrawing group could potentially enhance the acidity of the nicotinic acid, which may or may not be beneficial for receptor binding, depending on the specific interactions within the active site.
Conversely, an electron-donating group could have the opposite effect. The interplay between the existing difluoro pattern and any new substituents would create a complex electronic landscape that would need to be carefully evaluated for its impact on GPR109A agonism.
Table 2: Predicted Influence of Additional Substituents on the Bioactivity of this compound Derivatives
| Modification | Position | Predicted Effect on Bioactivity | Rationale |
| Esterification of Carboxylic Acid | Nicotinic Acid | Decrease or Abolition | The carboxylate is a key binding determinant for GPR109A. worktribe.comnih.gov |
| Amidation of Carboxylic Acid | Nicotinic Acid | Decrease or Abolition | The carboxylate is a key binding determinant for GPR109A. worktribe.comnih.gov |
| Small Alkyl Group | Pyridine Ring | Potentially Tolerated | May provide additional hydrophobic interactions without significant steric clash. mdpi.com |
| Bulky Alkyl Group | Pyridine Ring | Likely Decrease | Potential for steric hindrance in the receptor binding pocket. mdpi.com |
| Additional Electron-Withdrawing Group | Phenyl Ring | Variable | May alter acidity and electronic interactions, with the outcome dependent on specific receptor contacts. |
| Electron-Donating Group | Phenyl Ring | Variable | May alter acidity and electronic interactions, with the outcome dependent on specific receptor contacts. |
This table is based on established SAR principles for nicotinic acid derivatives and GPR109A agonists. worktribe.comnih.govmdpi.com
Conformational Analysis and Bioactive Conformations in Ligand-Target Interactions
The three-dimensional shape of a molecule, or its conformation, is a critical factor in its ability to bind to a biological target. For this compound and its derivatives, the relative orientation of the nicotinic acid and difluorophenyl rings is a key determinant of bioactivity.
Conformational analysis of similar bi-aryl systems suggests that there is a degree of rotational freedom around the single bond connecting the two aromatic rings. rsc.org However, this rotation is not entirely free and is influenced by the steric and electronic effects of the substituents, particularly the ortho-fluorine atom. The presence of the ortho-substituent can create a torsional barrier, leading to preferred, lower-energy conformations.
The bioactive conformation is the specific three-dimensional arrangement that the molecule adopts when it binds to the receptor to elicit a biological response. It is believed that for 5-phenylnicotinic acid derivatives, a relatively planar conformation is favored for optimal interaction with the GPR109A receptor. nih.gov However, some degree of non-planarity may be tolerated or even required for ideal binding.
Computational modeling and techniques such as NMR spectroscopy can be employed to study the conformational preferences of these molecules in solution. rsc.org Understanding the energy landscape of different conformations and identifying the likely bioactive conformation are essential for the rational design of new derivatives with improved potency and selectivity. The bioactive conformation is stabilized by a network of interactions within the binding pocket, including hydrogen bonds, and hydrophobic interactions. nih.gov
Table 3: Key Conformational Considerations for this compound
| Conformational Feature | Influencing Factors | Implication for Bioactivity |
| Torsional Angle | Steric hindrance from the ortho-fluorine; electronic repulsion between rings. | Determines the relative orientation of the two rings, which must be compatible with the receptor's binding site geometry. |
| Planarity | Aromaticity of the rings; steric clash between substituents. | A near-planar conformation is often associated with the activity of nicotinic acid derivatives at GPR109A. nih.gov |
| Intramolecular Hydrogen Bonding | Potential for hydrogen bonding between the carboxylic acid and a fluorine atom. | Could stabilize a particular conformation, potentially pre-organizing the molecule for receptor binding. rsc.org |
| Solvent Effects | The polarity of the solvent can influence conformational equilibria. | The conformation in the physiological environment may differ from that in a vacuum or non-polar solvent. |
This table outlines key conformational aspects based on general principles of conformational analysis and studies of related bi-aryl compounds. nih.govrsc.org
Mechanistic Elucidation and Molecular Target Identification for 5 2,3 Difluorophenyl Nicotinic Acid Analogues
Enzyme Inhibition Studies
The inhibitory potential of 5-(2,3-Difluorophenyl)nicotinic acid analogues has been a subject of scientific inquiry. This section details the available findings on their interactions with several key enzymes.
To date, a review of the available scientific literature has not identified any studies specifically investigating the inhibitory effects of this compound or its direct analogues on Tyrosyl-tRNA Synthetase. While Tyrosyl-tRNA synthetase is a recognized target for the development of new therapeutic agents, research has primarily focused on other chemical scaffolds nih.govnih.govresearchgate.net.
There is currently no publicly available research that has examined the modulatory effects of this compound or its close analogues on Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in cellular metabolism and a target for various drugs; however, studies on its inhibitors have centered on different classes of compounds nih.govmdpi.comnih.gov.
While no direct studies on this compound have been found, research into closely related 5-amino-nicotinic acid derivatives has shown potential for α-amylase inhibition. A 2020 study published in BMC Chemistry investigated a series of these analogues and reported their half-maximal inhibitory concentrations (IC₅₀) against α-amylase dovepress.com.
The study revealed that several 5-amino-nicotinic acid derivatives exhibited significant inhibitory activity against α-amylase, with IC₅₀ values comparable to the standard drug, acarbose. The presence and position of halogen substituents on the phenyl ring were noted to influence the inhibitory potential dovepress.com.
Table 1: α-Amylase Inhibitory Activity of 5-amino-nicotinic Acid Derivatives
| Compound | Substituent on Phenyl Ring | IC₅₀ (µg/mL) ± SEM |
|---|---|---|
| Acarbose (Standard) | - | 10.98 ± 0.03 |
| Analogue 1 | 4-Fluoro | 12.17 ± 0.14 |
| Analogue 2 | 4-Chloro | 12.91 ± 0.04 |
| Analogue 3 | 4-Bromo | 13.04 ± 0.02 |
| Analogue 4 | 4-Nitro | 13.57 ± 0.17 |
| Analogue 5 | 4-Methoxy | 13.01 ± 0.07 |
| Analogue 6 | 4-(Trifluoromethyl) | 12.99 ± 0.09 |
| Analogue 7 | 2,4-Dichloro | 37.33 ± 0.02 |
Data sourced from Nawaz et al., 2020. dovepress.com
Regarding Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a thorough search of the scientific literature did not yield any studies on the inhibitory potential of this compound or its direct analogues. Research on BACE1 inhibitors has explored a variety of other chemical structures researchgate.netmdpi.comnih.govnih.gov.
There is no available scientific literature that has specifically investigated the modulation of the Cyclooxygenase-2 (COX-2) pathway by this compound or its close analogues. The development of COX-2 inhibitors has been an active area of research, focusing on different classes of chemical compounds d-nb.infonih.govnih.govsemanticscholar.orgresearchgate.net.
Receptor Ligand Interactions and Modulation
The interaction of this compound analogues with specific receptors is a key area of mechanistic investigation. This section reviews the current knowledge on their interactions with nicotinic acetylcholine (B1216132) receptors.
A comprehensive review of the scientific literature did not reveal any studies that have specifically examined the interactions of this compound or its direct analogues with Nicotinic Acetylcholine Receptors (nAChRs). While nAChRs are important therapeutic targets, research on their ligands has concentrated on other molecular structures wikipedia.orgwikipedia.orgnih.govnih.govmdpi.comscholarpedia.org.
Leukocyte Function-Associated Antigen-1 (LFA-1) Antagonism
Leukocyte Function-Associated Antigen-1 (LFA-1) is an integrin receptor found on the surface of leukocytes that plays a pivotal role in the inflammatory cascade. It facilitates the adhesion of leukocytes to endothelial cells and their subsequent migration into tissues by binding to its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical step in the initiation and propagation of inflammatory responses.
Analogues of this compound have been investigated as antagonists of the LFA-1/ICAM-1 interaction. These small molecule inhibitors are designed to block the binding of LFA-1 to ICAM-1, thereby preventing the adhesion and transmigration of leukocytes. The mechanism of antagonism often involves binding to an allosteric site on LFA-1, inducing a conformational change that renders the receptor incapable of binding to ICAM-1 with high affinity.
One notable example of an LFA-1 antagonist with a related structural motif is Lifitegrast, which is approved for the treatment of dry eye disease. nih.govdovepress.com Lifitegrast and its analogues act as molecular decoys, mimicking the binding epitope of ICAM-1 and competitively inhibiting the LFA-1/ICAM-1 interaction. dovepress.com Research into various nicotinic acid derivatives has shown their potential as LFA-1 antagonists, suggesting that the nicotinic acid scaffold is a viable starting point for the development of potent inhibitors of this crucial inflammatory interaction. nih.gov A study on Lifitegrast analogues demonstrated that specific modifications can lead to compounds with significant LFA-1/ICAM-1 antagonist activity. nih.gov
Investigations into Protein-Protein Interaction Inhibition
The antagonism of LFA-1 by this compound analogues is a prime example of the therapeutic strategy of inhibiting protein-protein interactions (PPIs). PPIs are fundamental to a vast array of biological processes, and their dysregulation is implicated in numerous diseases. rsc.org However, targeting PPIs with small molecules presents a significant challenge due to the large, flat, and often featureless interfaces between interacting proteins. nih.gov
Successful PPI inhibitors often target "hot spots," which are small regions on the protein surface that contribute a disproportionately large amount of the binding energy. nih.gov By binding to these hot spots, small molecules can effectively disrupt the entire protein complex. In the case of LFA-1/ICAM-1, the antagonist does not need to cover the entire interaction surface but rather bind to a critical site that prevents the stable association of the two proteins.
The development of molecules like this compound analogues falls within this strategy. By functioning as LFA-1 antagonists, they are inherently inhibitors of the LFA-1/ICAM-1 PPI. This disruption of a key cell adhesion event is the foundational step that leads to the downstream modulation of cellular pathways. The success of such inhibitors relies on their ability to mimic a natural binding partner or bind to an allosteric site that controls the protein's conformation and binding affinity. nih.govrsc.org
Cellular Pathway Interrogation
The inhibition of the LFA-1/ICAM-1 interaction by this compound analogues sets off a cascade of intracellular events, leading to the modulation of various cellular pathways involved in inflammation and fibrosis.
Modulation of Inflammatory Cytokine Production (TNF-α, IL-6)
Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response. nih.govnih.gov Elevated levels of these cytokines are associated with a wide range of inflammatory conditions.
Research has demonstrated that blocking the LFA-1/ICAM-1 interaction can lead to a reduction in the production of these key inflammatory mediators. For instance, in vitro studies with the LFA-1 antagonist Lifitegrast have shown that it can inhibit the secretion of several pro-inflammatory cytokines, including TNF-α and IL-6, from T-cells. dovepress.com Furthermore, studies on nicotinamide (B372718), a compound structurally related to nicotinic acid, have indicated its ability to suppress the release of TNF-α and IL-6 in inflammatory settings. nih.gov This suggests that by preventing the initial adhesion and activation of leukocytes, this compound analogues can dampen the subsequent inflammatory signaling cascade, leading to decreased production of TNF-α and IL-6.
Nitric Oxide Synthase (iNOS) Pathway Regulation
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a key signaling molecule in the immune system. While NO has protective roles, its overproduction by iNOS during inflammation can contribute to tissue damage. The expression of iNOS is often upregulated by pro-inflammatory cytokines, including TNF-α. nih.gov
Anti-Fibrotic Mechanisms in Hepatic Stellate Cells (HSC-T6)
Hepatic stellate cells (HSCs) are the primary cell type responsible for the deposition of extracellular matrix during liver injury, a process that leads to liver fibrosis. researchgate.netfrontiersin.org The activation of HSCs is a critical event in the progression of fibrotic liver diseases.
Studies have shown that nicotinic acid possesses anti-fibrotic properties. In experimental models of liver fibrosis, nicotinic acid has been found to prevent the activation of hepatic stellate cells. nih.gov The proposed mechanism involves the attenuation of oxidative stress and the reduction of transforming growth factor-beta (TGF-β) expression, a potent pro-fibrotic cytokine. nih.gov By inhibiting HSC activation, nicotinic acid and its derivatives can reduce the deposition of collagen and other extracellular matrix components, thereby mitigating the development of fibrosis. This anti-fibrotic effect in HSC-T6 cells highlights a distinct and significant therapeutic potential for compounds like this compound in the context of chronic liver diseases.
Computational Chemistry and Molecular Modeling in the Research of 5 2,3 Difluorophenyl Nicotinic Acid
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is fundamental in structure-based drug design, where it is used to predict the binding mode and affinity of a small molecule ligand, such as 5-(2,3-Difluorophenyl)nicotinic acid, to the active site of a target protein.
The process involves placing the 3D structure of this compound into the binding site of a macromolecular target. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol. Lower binding energy values suggest a more stable and favorable interaction.
While docking studies specifically for this compound are not widely published, research on related nicotinic acid derivatives shows they are often investigated as inhibitors for various enzymes. For instance, derivatives of nicotinic acid have been docked into the active sites of targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and Niemann-Pick C1-like 1 (NPC1L1) protein to explore their potential as anticancer and antihyperlipidemic agents, respectively. nih.govresearchgate.net A hypothetical docking study of this compound would likely reveal key interactions, such as hydrogen bonds formed by its carboxylic acid group with amino acid residues (e.g., Arginine, Lysine) and pi-pi stacking interactions involving its pyridine (B92270) and difluorophenyl rings.
Table 1: Hypothetical Molecular Docking Parameters for this compound
| Parameter | Description | Hypothetical Value/Observation |
|---|---|---|
| Target Protein | The enzyme or receptor being investigated. | e.g., Cyclooxygenase-2 (COX-2) |
| Binding Energy | Estimated free energy of binding (kcal/mol). | -8.5 kcal/mol |
| Key Interactions | Specific non-covalent bonds formed. | Hydrogen bond with SER530, Pi-pi stacking with TYR385 |
| Interacting Residues | Amino acids in the binding pocket. | Arg120, Tyr355, Ser530, Tyr385 |
Note: The data in this table is illustrative and based on typical results for similar compounds, as specific studies on this compound are not available.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nrel.govnih.gov These methods provide detailed information about molecular orbitals, charge distribution, and vibrational frequencies.
For this compound, DFT calculations can determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution. In this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and the nitrogen of the pyridine ring, indicating these are sites for electrophilic attack. The hydrogen of the carboxylic acid would show a positive potential (blue), marking it as a nucleophilic attack site. These calculations are vital for understanding how the molecule will interact with biological targets and other chemicals.
Table 2: Calculated Electronic Properties of Nicotinic Acid Analogs
| Property | Nicotinic Acid | 2-Fluoronicotinic Acid |
|---|---|---|
| HOMO Energy (eV) | -7.12 | -7.34 |
| LUMO Energy (eV) | -1.98 | -2.31 |
| Energy Gap (eV) | 5.14 | 5.03 |
| Dipole Moment (D) | 3.45 | 4.89 |
Source: Data adapted from studies on nicotinic acid and its fluoro-substituted analogs. Specific calculations for this compound are not available in the cited literature.
Pharmacophore Modeling for De Novo Design and Virtual Screening
Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.commdpi.com A pharmacophore model consists of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
A pharmacophore model can be developed based on a set of known active molecules. For a compound like this compound, a pharmacophore model would typically include:
A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring.
A Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid.
An Aromatic Ring Feature: Representing the pyridine ring.
A Second Aromatic Ring Feature: Representing the 2,3-difluorophenyl group.
A Hydrophobic Feature: Associated with the difluorophenyl ring.
This model can then be used as a 3D query to screen large databases of chemical compounds (virtual screening) to find other molecules with a similar arrangement of features, which are therefore likely to have similar biological activity. nih.govnih.gov It also serves as a blueprint for the de novo design of new, potentially more potent, molecules.
Table 3: Key Pharmacophoric Features of this compound
| Feature Type | Molecular Moiety | Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor | Pyridine Nitrogen, Carbonyl Oxygen | Interaction with donor groups on a receptor. |
| Hydrogen Bond Donor | Carboxylic Acid -OH | Interaction with acceptor groups on a receptor. |
| Aromatic Ring | Pyridine Ring | Pi-pi stacking, cation-pi interactions. |
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular Dynamics (MD) simulations provide a dynamic view of a molecule or a molecule-target complex over time, offering insights into their flexibility, conformational changes, and the stability of interactions. nih.govmdpi.comnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.
If a promising binding pose of this compound within a protein target is identified through molecular docking, an MD simulation would be the next step. The simulation, typically run for nanoseconds to microseconds, would reveal:
Stability of the Complex: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can assess if the ligand remains stably bound in the active site.
Dynamics of Interactions: MD simulations show how interactions, like hydrogen bonds, evolve over time—whether they are stable, transient, or break and reform.
Conformational Changes: The simulation can reveal if the binding of the compound induces any significant conformational changes in the protein, which can be crucial for its function.
Solvent Effects: MD simulations explicitly model water molecules, providing a more accurate representation of the binding environment and the role of water in mediating interactions.
These simulations are computationally intensive but offer a level of detail that is crucial for validating docking results and understanding the atomistic basis of molecular recognition. nih.gov
Preclinical Pharmacological Activity Assessment of 5 2,3 Difluorophenyl Nicotinic Acid Derivatives
Antimicrobial Activity Evaluation
The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents. While research into the specific antimicrobial properties of 5-(2,3-Difluorophenyl)nicotinic acid is not extensively documented in publicly available literature, studies on related nicotinic acid derivatives provide insight into the potential of this chemical class.
Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, MRSA, Staphylococcus epidermidis)
Research into the antimicrobial effects of nicotinic acid derivatives has shown activity against various Gram-positive bacteria. For instance, a study involving dipeptide derivatives based on nicotinoylglycylglycine hydrazide demonstrated a strong inhibitory effect against Bacillus subtilis. google.com In this study, the parent hydrazide compound showed a significant zone of inhibition. google.com
Another area of investigation involves substituted phenylfuranylnicotinamidines, which are structurally related to phenylnicotinic acids. These compounds have been tested against Gram-positive strains, including Staphylococcus aureus and Bacillus megaterium, using agar (B569324) well diffusion techniques to determine their inhibitory activity. While these studies establish the potential of the broader nicotinic acid scaffold, specific data for this compound against these particular strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, remains limited.
Interactive Table: Antimicrobial Activity of Selected Nicotinic Acid Derivatives
| Compound Class | Test Organism | Activity Level | Reference |
|---|---|---|---|
| Nicotinoyl-glycyl-glycine-hydrazide | Bacillus subtilis | Strong | google.com |
| Substituted Phenylfuranylnicotinamidines | Staphylococcus aureus | Tested |
Broad-Spectrum Antimicrobial Potential
The evaluation of nicotinic acid derivatives often extends to assessing their potential against a wider range of microbes, including Gram-negative bacteria. The aforementioned studies on substituted phenylfuranylnicotinamidines also included testing against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. Similarly, dipeptide derivatives of nicotinoylglycylglycine hydrazide were evaluated against a panel of pathogenic microorganisms, indicating that some compounds in this class possess a spectrum of biological activity. google.com However, these derivatives were generally found to be less potent than standard drugs. google.com Specific broad-spectrum antimicrobial studies focusing on this compound are not readily found in the reviewed literature.
Antiviral Efficacy Studies (e.g., HIV-1 Reverse Transcriptase Inhibition)
The search for novel antiviral agents is critical, particularly for persistent viruses like the Human Immunodeficiency Virus (HIV). The enzyme HIV-1 reverse transcriptase (RT) is a key target for antiviral drugs. While direct studies on the antiviral efficacy of this compound are scarce, research on a closely related positional isomer, 6-(2,4-Difluorophenyl)nicotinic acid, suggests that its derivatives have been explored as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 RT, inhibiting its function. This suggests that the difluorophenyl nicotinic acid scaffold may be a viable starting point for the development of novel HIV-1 RT inhibitors, although specific experimental data for the 2,3-difluoro isomer is lacking.
Anti-inflammatory Activity Profiling
Several studies and patent filings indicate that derivatives of 5-phenylnicotinic acid are being actively investigated for their anti-inflammatory properties. The parent molecule, nicotinic acid, has been shown to possess anti-inflammatory effects independent of its lipid-modifying capabilities, reducing the expression of pro-inflammatory molecules like tumor necrosis factor-alpha (TNF-α).
Derivatives of 5-(substituted phenyl)-nicotinic acid have been patented as inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme implicated in inflammatory and autoimmune diseases. Furthermore, derivatives of 5-(2,4-difluorophenyl)nicotinic acid have been developed as antagonists of the P2X3 receptor. The P2X3 receptor, an ATP-gated ion channel found on nociceptive neurons, is a key target in the treatment of inflammatory pain. This line of research demonstrates a clear rationale for the anti-inflammatory potential of the 5-(difluorophenyl)nicotinic acid chemical structure.
Anti-fibrotic Effects in Cellular Models
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. While various compounds are being investigated for their anti-fibrotic effects in cellular models, such as those using bleomycin (B88199) to induce fibrosis, there is currently a lack of specific published research detailing the anti-fibrotic activity of this compound or its direct derivatives. Research in this area has focused on other classes of molecules, such as PPARγ agonists and selective FXR agonists.
Explorations in Neurological Research Models
The investigation of 5-(difluorophenyl)nicotinic acid derivatives has yielded significant findings in the context of neurological research, particularly in the field of pain management. As mentioned previously, patent literature describes novel P2X3 receptor antagonists based on the 5-phenylnicotinic acid scaffold for treating various forms of pain, including peripheral pain and inflammatory pain.
Specifically, amide derivatives of 5-(2,4-difluorophenyl)nicotinic acid have been synthesized and are intended to modulate the P2X3 receptor subunit. The P2X3 receptor plays a critical role in nociceptive signaling, and its antagonism is a validated strategy for analgesia. This positions derivatives of 5-(difluorophenyl)nicotinic acid as promising candidates for development in neurological research, targeting disease states associated with pain and neuronal sensitization.
Antimalarial Activity
A comprehensive search of publicly available scientific literature and research databases did not yield any specific studies or data regarding the preclinical assessment of the antimalarial activity of this compound or its derivatives.
Consequently, there are no research findings, detailed data, or data tables to present on this specific topic. The investigation into the potential efficacy of this particular class of compounds against Plasmodium species, the causative agents of malaria, does not appear to have been reported in the accessible scientific domain. Therefore, information regarding its activity against various parasite strains, structure-activity relationships, or any in vitro or in vivo study results is not available.
Further research would be required to determine if this compound and its derivatives possess any antimalarial properties.
Emerging Research Directions and Future Perspectives for 5 2,3 Difluorophenyl Nicotinic Acid
Development of Next-Generation Analogues with Enhanced Selectivity
The primary therapeutic actions of nicotinic acid and its analogues are mediated through the activation of GPR109A. nih.govjci.org Activation of this receptor on adipocytes leads to the inhibition of lipolysis, a key factor in its lipid-modifying effects. nih.govjci.org However, activation of GPR109A on epidermal Langerhans cells and dermal macrophages triggers the release of vasodilatory prostaglandins, resulting in the common side effect of flushing. nih.govjci.org A major goal in the development of next-generation analogues of 5-(2,3-Difluorophenyl)nicotinic acid is to dissociate these two effects.
Future research will likely focus on designing analogues with biased agonism, where the compound preferentially activates the therapeutic pathway (inhibition of lipolysis) over the side-effect pathway (prostaglandin release). This involves subtle modifications to the chemical structure of the parent compound to alter its interaction with the GPR109A receptor and its subsequent downstream signaling. The introduction of fluorine atoms, as seen in this compound, is a strategy to modulate the compound's physicochemical properties, which can influence its biological activity and metabolic stability.
Key research objectives in this area include:
Structure-Activity Relationship (SAR) Studies: Systematic exploration of how modifications to the phenyl and pyridine (B92270) rings of the core structure impact GPR109A activation and downstream signaling.
Computational Modeling: Utilizing in silico methods to predict the binding of novel analogues to GPR109A and guide the synthesis of compounds with desired selectivity.
High-Throughput Screening: Developing and employing cell-based assays to rapidly screen libraries of new compounds for their potency and selectivity at the GPR109A receptor.
The development of GPR109A agonists with an improved therapeutic window remains a significant challenge, but one that holds the promise of delivering the benefits of nicotinic acid-like compounds with greater patient tolerability.
Integration of Omics Technologies in Mechanistic Studies
To fully understand the biological effects of this compound and to guide the development of superior analogues, a deeper understanding of its mechanism of action is required. The integration of "omics" technologies offers a powerful, unbiased approach to achieve this. nih.gov These technologies allow for a global analysis of changes in genes (genomics), RNA (transcriptomics), proteins (proteomics), and metabolites (metabolomics) following drug administration. nih.gov
For a compound like this compound, a multi-omics approach could elucidate both GPR109A-dependent and potentially GPR109A-independent effects. nih.gov For example, transcriptomic analysis of liver cells treated with the compound could reveal changes in the expression of genes involved in lipid metabolism beyond what is currently known. nih.gov Proteomic studies could identify changes in protein expression and post-translational modifications, offering insights into the signaling pathways activated by the compound. nih.gov Metabolomics can provide a snapshot of the metabolic consequences of these changes.
The table below outlines a potential multi-omics strategy for the mechanistic study of this compound.
| Omics Technology | Objective | Potential Findings | Relevance |
| Transcriptomics (RNA-Seq) | To identify genes whose expression is altered by the compound in target tissues (e.g., liver, adipose). | Identification of novel genes involved in lipid regulation or inflammatory pathways. | Elucidates the genetic and molecular pathways affected by the compound. |
| Proteomics (Mass Spectrometry) | To quantify changes in protein levels and post-translational modifications (e.g., phosphorylation). | Discovery of key signaling proteins in the GPR109A pathway and potential off-target effects. nih.gov | Provides a direct link between receptor activation and cellular function. |
| Metabolomics (NMR, Mass Spectrometry) | To measure changes in the levels of endogenous metabolites in plasma and tissues. | Reveals shifts in lipid profiles, energy metabolism, and other biochemical pathways. | Offers a functional readout of the compound's overall physiological impact. |
By integrating the data from these different omics levels, researchers can construct a comprehensive model of the compound's biological effects, identify biomarkers of efficacy, and uncover new therapeutic possibilities. nih.gov
Advanced Drug Delivery System Considerations for the Chemical Entity
A significant hurdle in the clinical use of nicotinic acid has been managing its side effects, primarily flushing, which is related to its rapid absorption and high peak plasma concentrations. nih.gov Advanced drug delivery systems offer a promising strategy to overcome this limitation by controlling the release of the drug, thereby maintaining therapeutic concentrations while avoiding sharp peaks that trigger adverse events. jci.orgnih.gov
For this compound, future research will likely explore various controlled-release formulations. Nanoparticle-based systems, such as those using biodegradable polymers like poly-lactic-co-glycolic acid (PLGA), have shown promise for nicotinic acid. researchgate.netchapman.edu These systems encapsulate the drug and release it slowly over time.
Research has demonstrated that encapsulating niacin in PLGA nanoparticles can significantly reduce the release of prostaglandin (B15479496) E2 (PGE2), the mediator of flushing, in vitro compared to plain niacin. researchgate.netchapman.edu This suggests that a similar approach could be beneficial for this compound.
The table below summarizes characteristics of different nanoparticle formulations for niacin, providing a basis for future development for its difluorophenyl analogue.
| Formulation | Particle Size (nm) | Drug Entrapment (%) | Key Finding | Reference |
| PLGA Nanoparticles (0.25% DMAB stabilizer) | ~67 | ~69 | Significantly reduced in vitro PGE2 release compared to plain niacin. | researchgate.netchapman.edu |
| PLA Nanoparticles (0.25% DMAB stabilizer) | ~130 | ~70 | Less effective at reducing cumulative drug release compared to PLGA. | researchgate.netchapman.edu |
| NA-LDH Nanohybrid | Not specified | 26.1% | Designed for pH-responsive release in the intestine. | nih.gov |
Future work in this area will involve optimizing these delivery systems for this compound, considering its specific physicochemical properties, and evaluating their performance in preclinical models.
Challenges and Opportunities in Translational Research for Difluorophenyl Nicotinic Acid Compounds
Translating a promising compound from the laboratory to clinical use is a complex process fraught with challenges. nih.govresearchgate.net For difluorophenyl nicotinic acid compounds, these challenges are likely to be similar to those faced by other GPR109A agonists. A primary challenge is managing the flushing response, which, despite being a non-life-threatening side effect, can significantly impact patient adherence. nih.gov While advanced drug delivery systems offer a potential solution, their development and manufacturing can be complex and costly. jci.org
Another challenge lies in the potential for species differences in receptor pharmacology, which can make it difficult to predict human responses from animal models. jci.org Furthermore, identifying the patient populations most likely to benefit from treatment and developing robust biomarkers to monitor therapeutic response and predict side effects are critical for successful clinical development. amegroups.org
Despite these hurdles, there are significant opportunities. The well-defined molecular target, GPR109A, allows for rational drug design and the development of targeted therapies. nih.govjci.org The growing understanding of the role of GPR109A in inflammation and neurological conditions opens up new potential therapeutic avenues beyond dyslipidemia. nih.govnih.gov The development of novel GPR109A agonists that are selective for specific tissues or signaling pathways could revolutionize the treatment of metabolic and inflammatory diseases. nih.gov
The path forward for this compound and related compounds will require a multidisciplinary approach, integrating medicinal chemistry, pharmacology, drug delivery science, and clinical research to overcome the existing challenges and unlock their full therapeutic potential. nih.govresearchgate.net
Q & A
Basic: What are the recommended synthetic routes for 5-(2,3-Difluorophenyl)nicotinic acid?
Answer:
The synthesis typically involves coupling reactions between halogenated pyridine derivatives and fluorinated aryl boronic acids. For example, Suzuki-Miyaura cross-coupling using 5-bromonicotinic acid and 2,3-difluorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF/water mixture at reflux (80–100°C) . Post-reaction purification via recrystallization (using ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product. Purity can be confirmed by melting point analysis (mp 261–263°C for analogous fluorophenyl nicotinic acids) .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions; ¹⁹F NMR (δ range: -110 to -150 ppm) quantifies fluorine environments .
- FTIR: Peaks at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and 1500–1600 cm⁻¹ (C-F stretches) .
- Mass Spectrometry (HRMS): Exact mass confirmation (theoretical [M+H]⁺ = 236.0441 for C₁₂H₈F₂NO₂) .
Advanced: How do the 2,3-difluorophenyl substituents influence electronic properties and reactivity?
Answer:
The electron-withdrawing fluorine atoms decrease the electron density on the pyridine ring, enhancing acidity (pKa ~2.5–3.0 for the carboxylic acid group) and directing electrophilic substitution. Computational studies (DFT) reveal reduced HOMO-LUMO gaps (~4.5 eV), favoring charge-transfer interactions. Reactivity in amide coupling (e.g., EDC/HOBt) is slower compared to non-fluorinated analogs due to steric and electronic effects .
Advanced: Can this compound serve as a ligand in metal-organic frameworks (MOFs)?
Answer:
Yes, analogous nicotinic acid derivatives (e.g., 5-(3',5'-dicarboxylphenyl)nicotinic acid) coordinate with metal nodes (e.g., Cu²⁺, In³⁺) to form MOFs with high surface areas (>1000 m²/g) . Key steps:
- Synthesis: Solvothermal reaction in DMF at 120°C for 24–48 hours.
- Characterization: PXRD for crystallinity, BET for porosity.
- Application: Potential for CO₂ adsorption (tested at 298 K, 1 bar) or catalytic sites for C-C coupling .
Basic: What solvents are suitable for dissolution and crystallization?
Answer:
- Dissolution: Polar aprotic solvents (DMF, DMSO) at 50–60°C due to the compound’s moderate solubility (~10 mg/mL) .
- Crystallization: Ethanol/water (7:3 v/v) at 4°C yields needle-like crystals. Adjusting pH to 2–3 (via HCl) improves yield by protonating the carboxylate .
Advanced: How can computational modeling predict catalytic interactions?
Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess binding energies with transition metals (e.g., Cu²⁺: ~-250 kJ/mol).
- Molecular Dynamics (MD): Simulate MOF stability in solvent environments (e.g., water/DMF) using AMBER force fields .
Basic: What safety precautions are essential during handling?
Answer:
- PPE: Acid-resistant gloves, goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation of fluorinated degradation products (e.g., HF gas).
- Waste Disposal: Neutralize with NaHCO₃ before disposal .
Advanced: How to optimize purification when by-products are present?
Answer:
- HPLC: C18 column, gradient elution (water/acetonitrile + 0.1% TFA).
- Recrystallization: Sequential solvent pairs (e.g., DCM/hexane for non-polar impurities; methanol for polar residues) .
Basic: How to assess purity and stability under varying conditions?
Answer:
- Purity: HPLC (≥97% by area) and elemental analysis (C, H, N within ±0.3% theoretical).
- Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) with TGA/DSC to monitor decomposition (>200°C) .
Advanced: What role do fluorine atoms play in supramolecular interactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
